Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid

Vue d'ensemble

Description

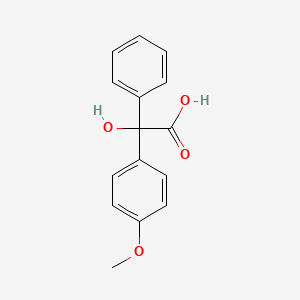

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of phenylacetic acid, featuring both hydroxy and methoxy functional groups attached to the aromatic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenylacetic acid.

Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide to form the corresponding hydroxyphenylacetic acid derivative.

Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Condensation: Utilizing large reactors for the condensation reaction to ensure high yield and purity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylacetic acid derivatives.

Applications De Recherche Scientifique

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways: It may modulate pathways related to inflammation, oxidative stress, or cellular signaling.

Comparaison Avec Des Composés Similaires

4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with different functional groups.

3-Hydroxy-4-methoxyphenylacetic acid: Another isomer with distinct properties.

4-Hydroxy-2-methoxyphenylacetic acid: Differing in the position of the methoxy group.

Uniqueness: Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid (HMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HMPA, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

HMPA is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, which contribute to its unique reactivity and biological properties. The molecular formula is C16H16O3, and its structure can be represented as follows:

The biological activity of HMPA is attributed to its interaction with specific molecular targets and pathways:

- Enzyme Interaction : HMPA may inhibit cyclooxygenases (COX), enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition can lead to anti-inflammatory effects, making HMPA a candidate for treating inflammatory diseases .

- Antioxidant Activity : Studies have shown that HMPA exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a crucial role .

- Antimicrobial Properties : HMPA has demonstrated antibacterial activity against various strains, notably Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .

Biological Activity Overview

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that HMPA significantly reduced prostaglandin E2 production in macrophages, indicating its potential as an anti-inflammatory agent. This effect was comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects.

- Antioxidant Activity : A study assessed the antioxidant capacity of various derivatives of phenylacetic acids, including HMPA. The results indicated that HMPA exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT), particularly in DPPH and FRAP assays .

- Antimicrobial Efficacy : Research focusing on the antibacterial properties of HMPA revealed that it effectively inhibited the growth of E. faecalis and other pathogenic bacteria, suggesting its potential use in treating bacterial infections .

Comparison with Related Compounds

HMPA shares structural similarities with other phenylacetic acid derivatives; however, its unique combination of functional groups enhances its biological activity:

| Compound | Structure | Activity |

|---|---|---|

| Hydroxy-(3-methoxy-phenyl)-phenyl-acetic acid | Different methoxy position | Moderate anti-inflammatory |

| Hydroxy-(4-hydroxy-phenyl)-phenyl-acetic acid | Additional hydroxyl group | Enhanced antioxidant properties |

| Hydroxy-(2-methoxy-phenyl)-phenyl-acetic acid | Varying methoxy position | Lower antibacterial activity |

Propriétés

IUPAC Name |

2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-13-9-7-12(8-10-13)15(18,14(16)17)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRLXQHDQNHPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282914 | |

| Record name | Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-50-7 | |

| Record name | NSC28711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.